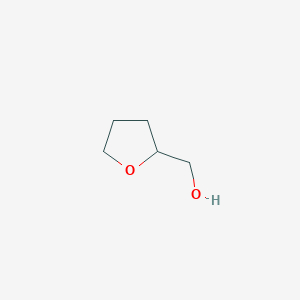
3-Isopropylnaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropylnaphthalene-1,2-dione is a chemical compound that is found as a structural moiety in many natural products. This compound is particularly interesting due to its presence in various bioactive molecules, such as miltirone, which shows cytotoxic properties .
Preparation Methods
3-Isopropylnaphthalene-1,2-dione can be synthesized from 3-hydroxy-2-naphthoic acid in a series of steps. The synthetic route involves the conversion of 3-hydroxy-2-naphthoic acid to its methyl ester derivative, followed by treatment with methylmagnesium iodide (MeMgI) and subsequent hydrogenation using palladium on carbon (Pd-C) as a catalyst . The final step involves the oxidation of the intermediate compound with m-chloroperbenzoic acid to yield this compound . This method is efficient and provides a good overall yield.
Chemical Reactions Analysis
3-Isopropylnaphthalene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include MeMgI for the formation of intermediates, Pd-C for hydrogenation, and m-chloroperbenzoic acid for oxidation . The major products formed from these reactions are intermediates such as 3-isopropylnaphthalen-2-ol, which is further oxidized to form the final product .
Scientific Research Applications
3-Isopropylnaphthalene-1,2-dione has been extensively studied for its cytotoxic properties. It has shown remarkable cytotoxic activities against various cancer cell lines, including A549 and HCT-116 . Additionally, it has been reported to inhibit Cdc25 phosphatases, which are key regulators of the cell cycle and mediators of the checkpoint response in cells with DNA damage .
Mechanism of Action
The mechanism of action of 3-isopropylnaphthalene-1,2-dione involves its interaction with molecular targets such as Cdc25 phosphatases. By inhibiting these enzymes, the compound disrupts the cell cycle and induces cell death in cancer cells . The pathways involved in its mechanism of action include the regulation of the cell cycle and the checkpoint response to DNA damage .
Comparison with Similar Compounds
3-Isopropylnaphthalene-1,2-dione can be compared with other similar compounds such as miltirone, multiorthoquinone, and 2-demethylmultiorthoquinone . These compounds share structural similarities and exhibit similar bioactivities, including cytotoxic and anti-tuberculosis properties . this compound is unique due to its specific synthetic route and the efficiency of its preparation .
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-8(2)11-7-9-5-3-4-6-10(9)12(14)13(11)15/h3-8H,1-2H3 |
InChI Key |
KGCDZSGUSQQVKL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=CC=CC=C2C(=O)C1=O |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2C(=O)C1=O |
Synonyms |
1,2-Naphthalenedione, 3-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)
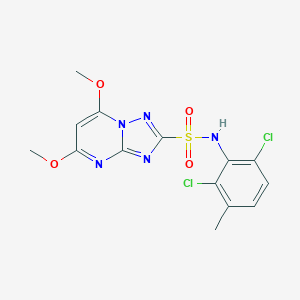
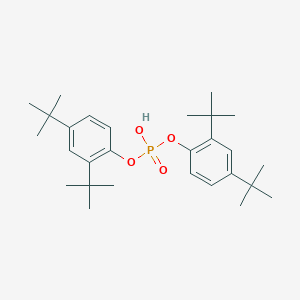
![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)
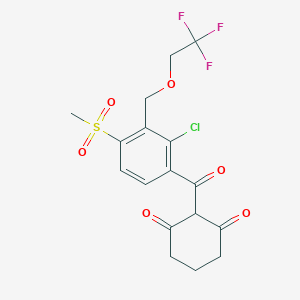

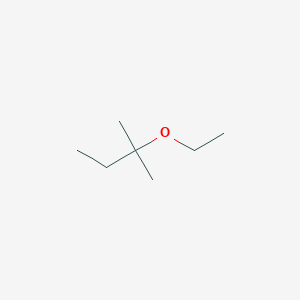
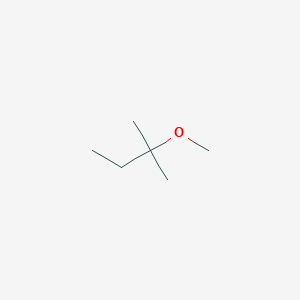
![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)
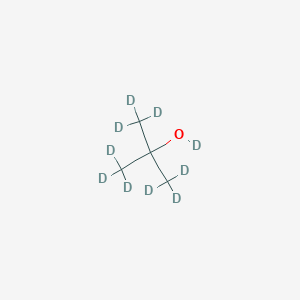

![2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane](/img/structure/B166777.png)
